2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol hydrochloride
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Overview
Description
2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol hydrochloride is a chemical compound with the molecular formula C12H18BrNO2·HCl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol hydrochloride typically involves the bromination of a phenol derivative followed by the introduction of a butylamino group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The butylamino group can be introduced through a nucleophilic substitution reaction using butylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized phenol derivatives.
Reduction: De-brominated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol hydrochloride involves its interaction with specific molecular targets. The bromine atom and the butylamino group can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which can affect the compound’s reactivity and binding affinity. The phenol group can also undergo oxidation-reduction reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylaniline: A brominated aniline derivative with similar reactivity.
2-Bromo-4-methylphenol: A brominated phenol derivative with similar chemical properties.
2-Bromo-4-[(methylamino)methyl]-6-methoxyphenol: A compound with a similar structure but with a methylamino group instead of a butylamino group.
Uniqueness
2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol hydrochloride is unique due to the presence of both the butylamino group and the methoxy group, which can influence its chemical reactivity and potential applications. The combination of these functional groups can enhance the compound’s solubility, stability, and binding affinity in various chemical and biological systems.
Properties
IUPAC Name |
2-bromo-4-(butylaminomethyl)-6-methoxyphenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2.ClH/c1-3-4-5-14-8-9-6-10(13)12(15)11(7-9)16-2;/h6-7,14-15H,3-5,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCUFGXGDDCXFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C(=C1)Br)O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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